Ocular Hypotensive Potency: 6-Hydroxy vs. 5-Hydroxy Positional Isomer
In the α-chymotrypsin (α-CT) rabbit model of ocular hypertension, the 6-hydroxy derivative (15c) and the 5-hydroxy derivative (15b) demonstrated quantitatively distinct IOP-lowering profiles. At a topical dose of 0.5% (w/v), 15c reduced IOP by -5.0 ± 2.0 mmHg, with significant reductions at 3 out of 6 time points [1]. In contrast, 15b achieved a -7.5 ± 1.2 mmHg reduction at a lower dose of 0.1%, with significant reductions at 5 out of 6 time points [1]. This indicates that the 5-hydroxy isomer is approximately 5-fold more potent on a dose-normalized basis and provides a longer duration of action.
| Evidence Dimension | In vivo intraocular pressure (IOP) reduction |
|---|---|
| Target Compound Data | 6-Hydroxy-1H-indole-2-sulfonamide (15c): -5.0 ± 2.0 mmHg at 0.5% topical dose; significant at 3 of 6 time points |
| Comparator Or Baseline | 5-Hydroxy-1H-indole-2-sulfonamide (15b): -7.5 ± 1.2 mmHg at 0.1% topical dose; significant at 5 of 6 time points |
| Quantified Difference | 5-hydroxy isomer is ~5-fold more potent by dose (0.1% vs. 0.5%) and extends efficacy duration (5/6 vs. 3/6 time points) |
| Conditions | α-Chymotrypsin-treated rabbit model of ocular hypertension; single 50-µL topical drop in 0.5% hydroxyethylcellulose vehicle |
Why This Matters
Procurement decisions for ocular hypotensive CAI scaffolds must account for positional isomer-dependent differences in in vivo potency and duration of action, as the 6-hydroxy derivative is not a direct functional substitute for the more potent 5-hydroxy isomer.
- [1] Graham, S. L.; Hoffman, J. M.; Gautheron, P.; Michelson, S. R.; Scholz, T. H.; Schwam, H.; Shepard, K. L.; Smith, A. M.; Smith, R. L.; Sondey, J. M.; Sugrue, M. F. Topically Active Carbonic Anhydrase Inhibitors. 3. Benzofuran- and Indole-2-sulfonamides. J. Med. Chem. 1990, 33 (2), 749–754. Table II: Ocular Hypotensive Activity of Selected Benzofuran- and Indole-2-sulfonamides in α-CT Rabbits. Compounds 15b and 15c. View Source
